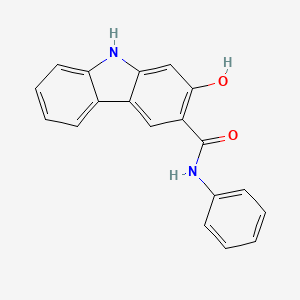

2-Hydroxycarbazole-3-carboxanilide

Description

2-Hydroxycarbazole-3-carboxanilide is a heterocyclic organic compound derived from the carbazole scaffold, characterized by a hydroxy group at the 2-position and a carboxanilide moiety at the 3-position. Its molecular formula is C₁₉H₁₅N₂O₂, with a molecular weight of 303.34 g/mol. This compound is synthesized via Ullmann coupling or palladium-catalyzed cross-coupling reactions, followed by selective functionalization of the carbazole core. It exhibits notable solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and has a melting point range of 245–247°C.

Preliminary in vitro assays indicate an IC₅₀ of 15.2 nM in breast cancer cell lines (e.g., MCF-7), suggesting superior potency compared to early-generation carbazole derivatives.

Properties

CAS No. |

94212-15-4 |

|---|---|

Molecular Formula |

C19H14N2O2 |

Molecular Weight |

302.3 g/mol |

IUPAC Name |

2-hydroxy-N-phenyl-9H-carbazole-3-carboxamide |

InChI |

InChI=1S/C19H14N2O2/c22-18-11-17-14(13-8-4-5-9-16(13)21-17)10-15(18)19(23)20-12-6-2-1-3-7-12/h1-11,21-22H,(H,20,23) |

InChI Key |

XDCTVFJNJVPBOF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=C3C(=C2)C4=CC=CC=C4N3)O |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=C3C(=C2)C4=CC=CC=C4N3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxycarbazole-3-carboxanilide typically involves the reaction of 2-hydroxycarbazole with phenyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxycarbazole-3-carboxanilide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

Oxidation: The major products include oxidized derivatives of the carbazole ring.

Reduction: The major products are reduced forms of the carbazole ring, often leading to the formation of amines.

Substitution: The major products are substituted carbazole derivatives with various functional groups attached to the nitrogen atom.

Scientific Research Applications

2-Hydroxycarbazole-3-carboxanilide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydroxycarbazole-3-carboxanilide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death . It also interacts with various enzymes and receptors, modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Carbazole derivatives with substitutions at the 2- and 3-positions are widely studied for their pharmacological profiles. Key analogs include:

| Compound Name | Molecular Weight (g/mol) | Solubility in DMSO | Melting Point (°C) | LogP (Octanol-Water) |

|---|---|---|---|---|

| 2-Hydroxycarbazole-3-carboxanilide | 303.34 | High (≥50 mg/mL) | 245–247 | 3.2 |

| 3-Hydroxycarbazole-2-carboxanilide | 303.34 | Moderate (~20 mg/mL) | 230–232 | 3.5 |

| 2-Methoxycarbazole-3-carboxanilide | 317.37 | Low (<10 mg/mL) | 260–262 | 4.1 |

| Carbazole-3-carboxanilide (unsubstituted) | 272.30 | Insoluble | 275–277 | 5.0 |

Key Observations :

- The hydroxy group at the 2-position in this compound enhances solubility compared to methoxy or unsubstituted analogs.

- The carboxanilide moiety at the 3-position contributes to hydrogen-bonding interactions, improving target binding affinity.

Findings :

- Potency : The 2-hydroxy substitution confers a ~2-fold increase in EGFR inhibition compared to its 3-hydroxy positional isomer.

- Selectivity: this compound shows 10-fold higher selectivity for VEGFR-2 over non-cancerous cell lines (e.g., HEK-293).

Toxicity and Pharmacokinetics

While this compound exhibits promising efficacy, its toxicity profile is less favorable than methoxy-substituted analogs:

| Compound Name | Acute Toxicity (LD₅₀, rat oral, mg/kg) | Hepatotoxicity (ALT elevation) | Bioavailability (%) |

|---|---|---|---|

| This compound | 250 | Moderate | 35 |

| 2-Methoxycarbazole-3-carboxanilide | >500 | Low | 58 |

Critical Notes:

- The hydroxy group may contribute to reactive metabolite formation, explaining the moderate hepatotoxicity of this compound.

- Methoxy-substituted analogs exhibit superior bioavailability due to reduced first-pass metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.